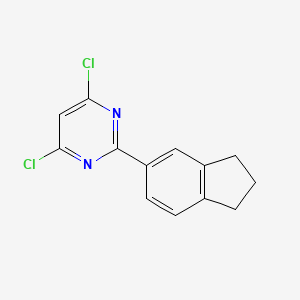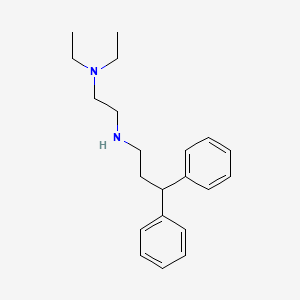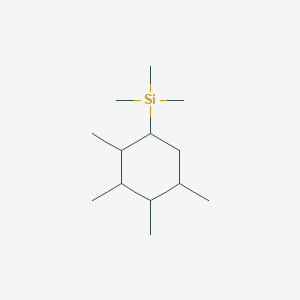
Trimethyl(2,3,4,5-tetramethylcyclohexyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(2,3,4,5-tetramethylcyclohexyl)silane is an organosilicon compound characterized by a cyclohexyl ring substituted with four methyl groups and a trimethylsilyl group. This compound is notable for its unique structural features and its applications in various fields of scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2,3,4,5-tetramethylcyclohexyl)silane typically involves the hydrosilylation of 2,3,4,5-tetramethylcyclohexene with trimethylsilane. The reaction is catalyzed by transition metal catalysts such as platinum or rhodium complexes under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Trimethyl(2,3,4,5-tetramethylcyclohexyl)silane undergoes various chemical reactions, including:
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrosilanes, transition metal catalysts.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silanes.
Wissenschaftliche Forschungsanwendungen
Trimethyl(2,3,4,5-tetramethylcyclohexyl)silane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Trimethyl(2,3,4,5-tetramethylcyclohexyl)silane exerts its effects involves the formation of reactive intermediates such as silyl radicals or silyl cations. These intermediates participate in various chemical transformations, including hydrosilylation and reduction reactions . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilane: A simpler analog with similar reactivity but lacking the cyclohexyl ring.
Tetramethylsilane: Another related compound with four methyl groups attached to silicon.
Cyclohexylsilane: Contains a cyclohexyl ring but lacks the additional methyl groups.
Uniqueness: Trimethyl(2,3,4,5-tetramethylcyclohexyl)silane is unique due to its combination of a highly substituted cyclohexyl ring and a trimethylsilyl group. This structural feature imparts distinct reactivity and stability, making it valuable in specific synthetic applications .
Eigenschaften
CAS-Nummer |
89811-58-5 |
|---|---|
Molekularformel |
C13H28Si |
Molekulargewicht |
212.45 g/mol |
IUPAC-Name |
trimethyl-(2,3,4,5-tetramethylcyclohexyl)silane |
InChI |
InChI=1S/C13H28Si/c1-9-8-13(14(5,6)7)12(4)11(3)10(9)2/h9-13H,8H2,1-7H3 |
InChI-Schlüssel |
BVVLMDRUQKSKIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(C(C1C)C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Benzylsulfanyl)ethenyl]benzene](/img/structure/B14381559.png)
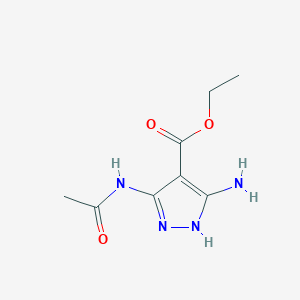

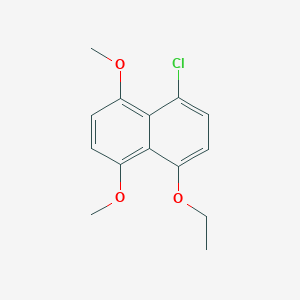
![1-(4-Methylphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B14381582.png)
![N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14381583.png)
![2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14381592.png)
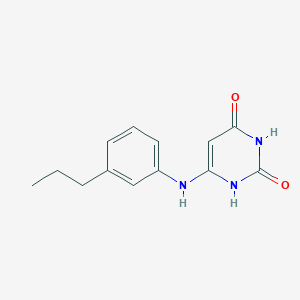
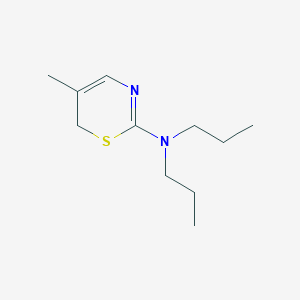
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy-](/img/structure/B14381614.png)
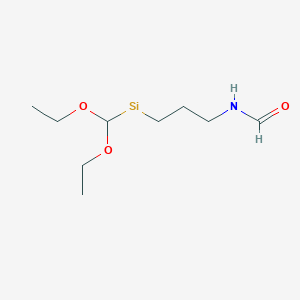
![6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine](/img/structure/B14381632.png)
